molecular formula C11H9N3O4 B12838230 5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid

Katalognummer: B12838230
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: ILCSAQKAMBFXOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid is a chemical compound that features a pyrazole ring substituted with a methyl group and a nitrobenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid typically involves the reaction of 4-methyl-1H-pyrazole with 2-nitrobenzoic acid under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Reduction: The major product is 5-(4-Methyl-1H-pyrazol-1-yl)-2-aminobenzoic acid.

    Substitution: Products vary depending on the substituent introduced to the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid is unique due to the presence of both a nitrobenzoic acid moiety and a methyl-substituted pyrazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Eigenschaften

Molekularformel

C11H9N3O4

Molekulargewicht

247.21 g/mol

IUPAC-Name

5-(4-methylpyrazol-1-yl)-2-nitrobenzoic acid

InChI

InChI=1S/C11H9N3O4/c1-7-5-12-13(6-7)8-2-3-10(14(17)18)9(4-8)11(15)16/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

ILCSAQKAMBFXOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.